2-Amino-1-phenyl-butanol (CAS 5897-76-7) is a vicinal amino alcohol characterized by an alpha-ethyl group and a beta-phenyl ring . It serves as a critical chiral building block and synthetic intermediate in the production of specialized oxazoline ligands, asymmetric catalysts, and pharmaceutical derivatives [1]. With a calculated LogP of 2.15 and a boiling point of 302.4 °C, it offers distinct solubility and thermal processability characteristics compared to its lower homologs . In procurement and material selection, this compound is prioritized when the specific steric bulk of an ethyl group is required to tune the enantioselectivity of chiral auxiliaries, or when synthesizing exact 4-ethyl-substituted oxazoline pharmacophores [1].
Attempting to substitute 2-amino-1-phenyl-butanol with more common amino alcohols, such as norephedrine (which possesses a methyl group) or phenylglycinol (which lacks an alpha-alkyl group entirely), fundamentally alters the steric environment of downstream products [1]. In asymmetric catalysis, replacing the alpha-ethyl group with a methyl group reduces the steric shielding of the resulting oxazoline ligand, which can lead to a measurable drop in enantiomeric excess (ee) during metal-catalyzed transformations. Furthermore, in pharmaceutical synthesis, substituting this precursor prevents the formation of 4-ethyl-5-aryloxazolines, forcing the synthesis toward 4-methyl analogs which possess divergent central nervous system (CNS) binding affinities and pharmacokinetic profiles [1].
The alpha-ethyl substitution on 2-amino-1-phenyl-butanol increases its lipophilicity compared to its lower homolog, norephedrine (2-amino-1-phenyl-1-propanol). Quantitative data shows that 2-amino-1-phenyl-butanol has a calculated LogP of 2.15 , whereas norephedrine exhibits a lower LogP (approx. 1.2). This nearly one-log-unit increase translates to enhanced solubility in non-polar organic solvents (such as toluene and dichloromethane) during the synthesis of homogeneous chiral catalysts, reducing the need for polar co-solvents that can disrupt metal-ligand coordination.
| Evidence Dimension | Partition Coefficient (LogP) |
| Target Compound Data | LogP = 2.15 |
| Comparator Or Baseline | Norephedrine (LogP ~ 1.2) |
| Quantified Difference | ~0.95 log units higher lipophilicity |
| Conditions | Calculated octanol-water partition coefficient |
Higher lipophilicity ensures better solubility and handling when synthesizing lipophilic chiral ligands for homogeneous transition-metal catalysis.
In the synthesis of 2-amino-5-aryloxazoline CNS agents, the choice of the starting amino alcohol strictly dictates the substitution at the 4-position of the oxazoline ring. According to US Patent 3161650A, reacting 2-amino-1-phenyl-butanol with cyanogen bromide yields 2-amino-4-ethyl-5-phenyloxazoline [1]. In contrast, using the baseline substitute 2-amino-1-phenyl-1-propanol (norephedrine) yields the 4-methyl analog (2-amino-4-methyl-5-phenyloxazoline) [1]. The ethyl substitution is structurally critical for modifying the steric profile and receptor binding affinity of the resulting compositions.
| Evidence Dimension | Oxazoline C4-Substitution |
| Target Compound Data | Yields 4-ethyl-5-phenyloxazoline |
| Comparator Or Baseline | Norephedrine yields 4-methyl-5-phenyloxazoline |
| Quantified Difference | Addition of one methylene unit at the critical C4 stereocenter |
| Conditions | Cyclization via cyanogen bromide and sodium acetate in methanol |
Procurement of this exact ethyl-substituted amino alcohol is non-negotiable for synthesizing 4-ethyl oxazoline derivatives, as lower homologs cannot produce this specific pharmacophore.
In forensic and clinical toxicology, 2-amino-1-phenyl-butanol serves as an essential analytical reference standard because it is the specific free excreted metabolite of alpha-ethyl synthetic cathinones (such as buphedrone and alpha-PBP) [1]. Chromatographic profiling demonstrates that 2-amino-1-phenyl-butanol elutes at specific retention indices (RI 1373 and 1383 for TFA derivatives), clearly distinguishing it from norephedrine (RI 1318), which is the metabolite for alpha-methyl cathinones [1].
| Evidence Dimension | Chromatographic Retention Index (TFA derivative) |
| Target Compound Data | RI 1373 and 1383 (diastereomers) |
| Comparator Or Baseline | Norephedrine (RI 1318) |
| Quantified Difference | Baseline resolution of >50 RI units |
| Conditions | Gas chromatography of TFA-derivatized free metabolites in human urine |
Forensic laboratories must procure this exact compound to calibrate instruments for detecting buphedrone abuse, as generic ephedrine analogs will result in false negatives.
Ideal for developing bis(oxazoline) (BOX) or phosphino-oxazoline (PHOX) ligands where the steric bulk of an ethyl group at the 4-position is required to optimize enantiomeric excess in asymmetric metal catalysis [1].
Essential starting material for the cyclization into 2-amino-4-ethyl-5-aryloxazolines, which are utilized in the research and development of central nervous system (CNS) stimulant properties [1].
Utilized by toxicology laboratories as a validated reference standard to detect and quantify the urinary metabolites of alpha-ethyl designer cathinones (e.g., buphedrone) via gas chromatography [2].
Irritant